2-chloropyridine-3-sulfonyl Chloride
Overview
Description
2-Chloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of chloropyridine sulfonyl chloride involves passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, heating the mixture to temperatures of about 100 to about 120° C, removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation, taking up the residue with an organic solvent, and distilling the liquid phase in a vacuum .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom and a sulfonyl chloride group attached to it . The highest occupied molecular orbital (HOMO) of the compound consists of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .Chemical Reactions Analysis
This compound reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .Scientific Research Applications
Synthesis of Heteroaryl Sulfonamides and Sulfonyl Fluorides
2-Chloropyridine-3-sulfonyl chloride is involved in the synthesis of heteroaryl sulfonamides and sulfonyl fluorides. Wright and Hallstrom (2006) discovered a method where heteroaromatic thiols are oxidized to the sulfonyl chloride at low temperatures using aqueous sodium hypochlorite. This process is notable for avoiding the use of chlorine gas and being applicable to substrates that previously yielded poor results with other procedures. The resulting sulfonyl fluorides are stable enough for purification and storage, making them useful in parallel chemistry efforts (Wright & Hallstrom, 2006).
Chlorosulfonation of 2-Pyridones
Shusherina et al. (1974) researched the chlorosulfonation of 2-pyridones, obtaining chlorosulfonlyl-substituted 2-pyridones for the first time. Their study demonstrated the conversion of 2-pyridone-3-sulfonyl chlorides to sulfonylides of the pyridine series, utilizing compounds like 5,6,7,8-tetrahydro-2-quinolone-3-sulfonyl chloride (Shusherina, Likhomanova, & Gofman, 1974).
Palladium-Catalyzed Ortho-Sulfonylation
Xu et al. (2015) developed a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as reagents. This technique was effective for both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Synthesis of Hetaryl‐Annulated Thiadiazine-1,1-Dioxides
Cherepakha et al. (2013) developed synthetic procedures for pyrido-, pyrimido-, and thiazo-annulated thiadiazine-1,1-dioxides. Their method involves reacting hetaryl-sulfonyl chlorides with amidines under mild noncatalytic conditions. In the context of this compound, the study provides insights into the preparation of biologically potent compounds (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2013).
Synthesis of Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride
Moosavi‐Zare et al. (2013) synthesized and characterized an ionic liquid sulfonic acid functionalized pyridinium chloride, highlighting its utility in solvent-free synthesis. This compound was used as a catalyst in the synthesis of specific xanthenes (Moosavi‐Zare, Zolfigol, Zarei, Zare, & Khakyzadeh, 2013).
Ruthenium-Catalyzed Remote C-H Sulfonylation
Ramesh and Jeganmohan (2017) described a ruthenium-catalyzed remote sulfonylation process involving aromatic sulfonyl chlorides. This study provides insights into the catalytic mechanisms and the potentials of sulfonyl chlorides in organic synthesis (Ramesh & Jeganmohan, 2017).
Safety and Hazards
2-Chloropyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and contact with skin and eyes . Protective measures such as wearing protective gloves/clothing/eye protection/face protection and ensuring adequate ventilation are recommended .
Mechanism of Action
Target of Action
2-Chloropyridine-3-sulfonyl Chloride is primarily used as a synthetic intermediate in the pharmaceutical industry . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . .
Properties
IUPAC Name |
2-chloropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJSIQDQIZEVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436900 | |
Record name | 2-chloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6684-06-6 | |
Record name | 2-chloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloropyridine-3-sulfonyl chloride in the synthesis of pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides?
A1: this compound acts as a key building block in the construction of pyrido-annulated 1,2,4-thiadiazine-1,1-dioxides. The research demonstrates that this compound reacts with amidines under mild, non-catalytic conditions. This reaction initially forms open-chain sulfonylated amidine intermediates, which can then undergo a subsequent cyclization step to yield the desired pyrido-annulated 1,2,4-thiadiazine-1,1-dioxide structure [].
Q2: What are the advantages of using this compound in this specific synthetic approach?
A2: The research highlights two major advantages of using this compound in this synthesis:
- Mild, non-catalytic conditions: This avoids the use of potentially expensive or environmentally unfriendly catalysts [].
- Versatility for further modification: The remaining chlorine atom on the pyridine ring of the final product allows for further functionalization through aromatic nucleophilic substitution reactions, broadening the possibilities for designing new molecules with potentially interesting biological activity [].
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